3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidinedione core, which is a five-membered lactam ring, substituted with a 3-chlorophenyl group and a 6-methyl-2-pyridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione typically involves the following steps:
Formation of the Pyrrolidinedione Core: The pyrrolidinedione core can be synthesized through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.
Substitution Reactions: The 3-chlorophenyl and 6-methyl-2-pyridinyl groups are introduced through substitution reactions. These reactions often require the use of appropriate halogenated precursors and catalysts to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions such as temperature, pressure, and reaction time.
Catalysts and Solvents: The use of specific catalysts and solvents can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenated precursors and catalysts like palladium or platinum are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, thereby affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chlorophenyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione: Similar structure but lacks the methyl group on the pyridine ring.
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-piperidinedione: Similar structure but with a piperidinedione core instead of a pyrrolidinedione core.
Uniqueness
3-(3-Chlorophenyl)-1-(6-methyl-2-pyridinyl)-2,5-pyrrolidinedione is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a methylpyridinyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
132459-06-4 |
---|---|
Molecular Formula |
C16H13ClN2O2 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1-(6-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-4-2-7-14(18-10)19-15(20)9-13(16(19)21)11-5-3-6-12(17)8-11/h2-8,13H,9H2,1H3 |
InChI Key |
RBGPTUWMJRJHTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.